molecular formula C21H26N2O5S2 B11654769 Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11654769
M. Wt: 450.6 g/mol
InChI Key: PKWIMOKOHFPMDZ-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Benzamido Group: The benzamido group is introduced via amide bond formation, often using reagents like benzoyl chloride and an amine.

    Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions.

    Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4,5-DIMETHYL-2-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE
  • ETHYL 4,5-DIMETHYL-2-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4,5-DIMETHYL-2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine sulfonyl group and the thiophene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S2/c1-4-28-21(25)18-14(2)15(3)29-20(18)22-19(24)16-9-8-10-17(13-16)30(26,27)23-11-6-5-7-12-23/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,24)

InChI Key

PKWIMOKOHFPMDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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